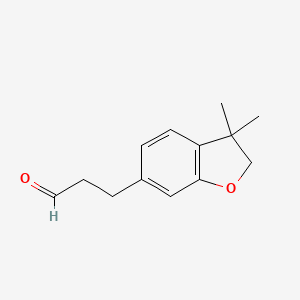

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal

Overview

Description

“3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

While specific chemical reactions involving “3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal” are not mentioned in the search results, benzofuran compounds are known to be involved in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Benzofuran Derivatives

A study by Békássy et al. (2007) explored an environmentally friendly route for synthesizing benzofuran derivatives, highlighting the pharmaceutical relevance of these compounds (Békássy et al., 2007). The method offers a greener alternative for producing intermediates of pharmaceutical interest.

Catalysis and Cycloisomerization

Lykakis et al. (2011) described the use of Ph3PAuNTf2 as a catalyst for the cycloisomerization of aryl propargyl ethers into 2H-chromenes, a process relevant for the synthesis of benzofuran and related structures (Lykakis et al., 2011).

Applications in Medicinal Chemistry

- Antimicrobial and Anti-inflammatory Properties: Research by Rajanarendar et al. (2013) on dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones revealed significant antimicrobial, anti-inflammatory, and analgesic activities, indicating potential therapeutic applications of benzofuran derivatives (Rajanarendar et al., 2013).

Material Science and Photovoltaics

- Dye-Sensitized Solar Cells: Wu et al. (2009) investigated the co-sensitization of nanocrystalline TiO2 solar cells with carboxylated cyanine dyes, demonstrating the role of benzofuran derivatives in improving photoelectric conversion efficiency (Wu et al., 2009).

Environmental Applications

- Persistence in Agricultural Contexts: Johnson and Lavy (1995) studied the persistence of carbofuran (a compound related to benzofuran) in flooded rice culture, providing insights into the environmental behavior of benzofuran-based pesticides (Johnson & Lavy, 1995).

Future Directions

Benzofuran compounds, including “3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal”, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research in this area is likely to focus on the discovery of new drugs, the development of novel methods for constructing benzofuran rings, and the exploration of the relationship between the bioactivities and structures of benzofuran derivatives .

properties

IUPAC Name |

3-(3,3-dimethyl-2H-1-benzofuran-6-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)9-15-12-8-10(4-3-7-14)5-6-11(12)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZXKECGTKHFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=CC(=C2)CCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460241.png)

![tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1460242.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)

![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)

![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)